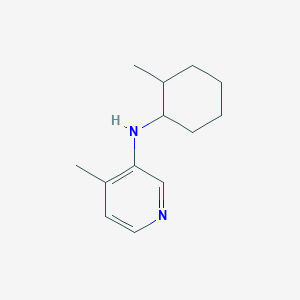

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine

Description

4-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a substituted pyridine derivative featuring a methyl group at the 4-position of the pyridine ring and a 2-methylcyclohexylamine substituent at the 3-position. This structural motif combines aromatic and aliphatic components, influencing its physicochemical properties, such as solubility, lipophilicity, and steric bulk.

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-10-5-3-4-6-12(10)15-13-9-14-8-7-11(13)2/h7-10,12,15H,3-6H2,1-2H3 |

InChI Key |

ZSUIFHARQCCEMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC2=C(C=CN=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 2-methylcyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclohexyl-Substituted Pyridinamines

- 4-Methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine (CAS 400074-67-1): Structure: Cyclohexan-1-amine linked to a pyridin-3-ylmethyl group. Key Differences: The cyclohexyl group is unsubstituted (vs. 2-methylcyclohexyl in the target compound), reducing steric hindrance. Synthesis: Not explicitly described, but similar compounds (e.g., ) utilize coupling reactions with cesium carbonate and copper catalysts .

- 4-Ethyl-N-(2-{[1,2,4]triazolo[3,4-a]pyridin-3-yl}ethyl)cyclohexan-1-amine: Structure: Ethylcyclohexan-1-amine linked to a triazolo-pyridine moiety.

Pyridin-3-Amine Derivatives with Heterocyclic Substituents

- N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD): Structure: Piperidine-linked pyridin-3-amine with trifluoromethyl groups. Biological Activity: Inhibits CYP51, a key enzyme in Trypanosoma cruzi (Chagas disease), with efficacy comparable to posaconazole . Synthesis: Multi-step protocol involving piperazine chain extension and nucleophilic substitution .

2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine :

- Structure : Imidazopyridine core with a methylsulfonylphenyl group.

- Biological Activity : Selective COX-2 inhibitor, validated via molecular docking studies using SC-558 as a reference .

- Synthesis : Designed via molecular modeling, followed by multi-step organic synthesis (e.g., Schiff base formation and cyclization) .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

*Hypothetical data inferred from structural analogs.

Key Observations:

Steric Effects : Bulky substituents (e.g., 2-methylcyclohexyl) may reduce binding affinity to flat enzyme active sites (e.g., COX-2) compared to planar aromatic systems .

Synthetic Complexity : Yields for pyridin-3-amine derivatives vary widely (10–75%), with cyclohexyl-containing compounds often requiring optimized coupling conditions (e.g., ’s use of CuBr/Cs₂CO₃) .

Methodological Insights

- Crystallography and Structural Validation : Tools like SHELXL () and WinGX () are critical for resolving substituent conformations and verifying synthetic products .

- Docking Studies : COX-2 inhibitors () were designed using SC-558 as a template, highlighting the importance of computational methods in analog optimization .

Biological Activity

4-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is an organic compound characterized by a pyridine ring with a methyl substitution at the 4-position and an amine group attached to a 2-methylcyclohexyl moiety. This unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine is C_{13}H_{19}N, with a molecular weight of 204.31 g/mol. The compound's reactivity is influenced by its functional groups, particularly the amine group, which can act as a nucleophile in various chemical reactions.

Biological Activity Overview

Research into the biological activity of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine is limited; however, its structural analogs indicate potential therapeutic applications. Compounds with similar structures have been studied for their interactions with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels.

- GPCR Modulation : The compound may interact with GPCRs, which are critical in numerous physiological processes. For instance, studies on related compounds have shown that they can act as agonists or antagonists for specific receptors involved in inflammatory responses and pain modulation .

- Calcium Mobilization : Some analogs have been shown to induce intracellular calcium mobilization in human neutrophils, suggesting that 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine could similarly affect calcium signaling pathways .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of pyridine derivatives. For instance, modifications at specific positions on the pyridine ring can significantly alter receptor binding affinities and functional activities.

Case Studies

- TRPM8 Channel Modulation : Research on TRPM8 channel modulators indicates that compounds with similar frameworks may exhibit agonistic or antagonistic properties towards this receptor, which is involved in thermosensation and nociception. The presence of bulky groups and specific substitutions has been correlated with enhanced activity .

- Neutrophil Activation : In studies involving related compounds, activation of neutrophils was observed through calcium influx mediated by FPRs (formyl peptide receptors), suggesting that similar mechanisms could be explored for 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine .

Comparative Analysis

To better understand the potential biological activity of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine, it is useful to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine | C_{13}H_{19}N | Similar structure but different cyclohexyl position |

| N-Methylpyridin-3-amines | C_{n}H_{m}N | Contains methyl substitution on the nitrogen |

| 4-Methylpyridin-3-carboxylic acid | C_{10}H_{11}NO_2 | Contains a carboxylic acid group instead of an amine |

The unique substitution pattern on the pyridine ring of 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine may impart distinct chemical properties and biological activities compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.